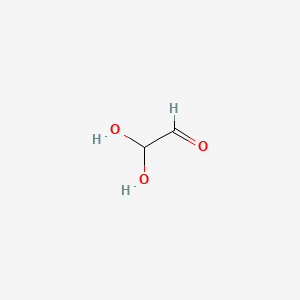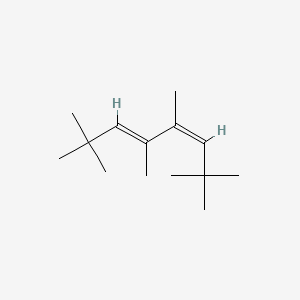
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is an organic compound with the molecular formula C14H26 It is characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene typically involves the use of commercially available starting materials. One common method includes the use of alkenes and alkynes in a series of reactions that introduce the necessary methyl groups and establish the conjugated diene system. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can affect biological pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
(3Z,5E,7E)-deca-3,5,7-trienoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
(3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide: Another compound with a conjugated diene system, but with additional functional groups and a more complex structure.
Uniqueness
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is unique due to its high degree of methyl substitution and the specific arrangement of its double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
55712-52-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+ |
InChI Key |
RONBSGMFOSUTLQ-DSOJMZEYSA-N |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C |
Canonical SMILES |
CC(=CC(C)(C)C)C(=CC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



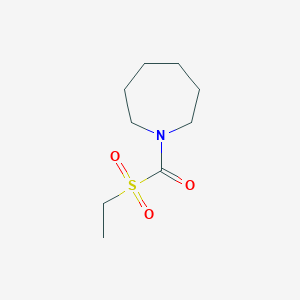
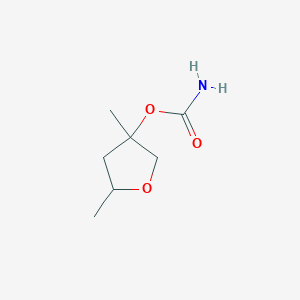
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
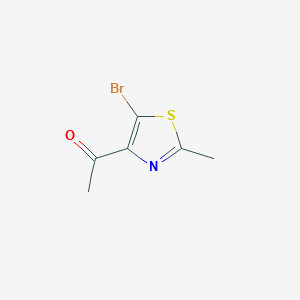
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
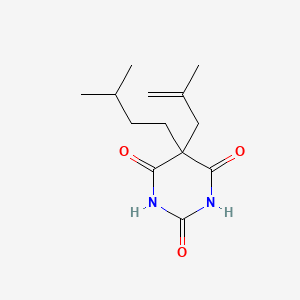
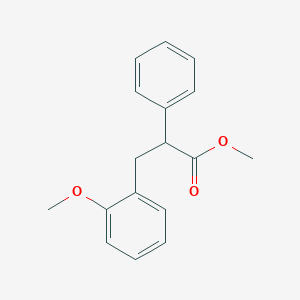
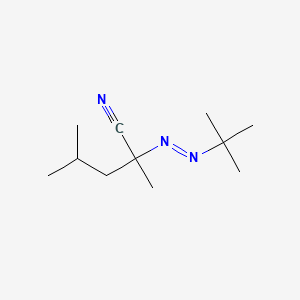
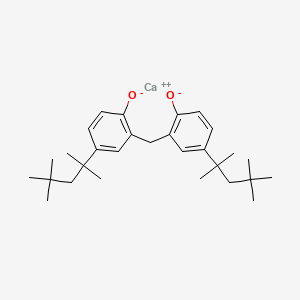
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
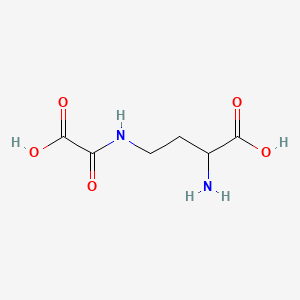
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
